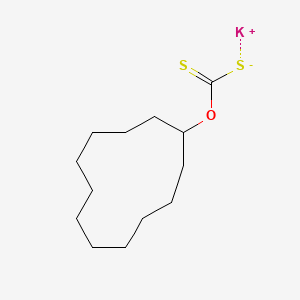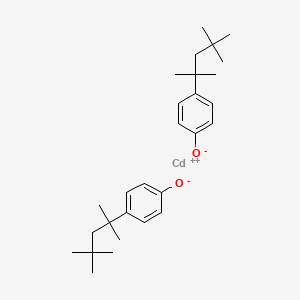
Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is an organometallic compound with the molecular formula C28H42CdO2 and a molecular weight of 523.04288 g/mol . This compound is known for its unique structure, where cadmium is coordinated with two p-(1,1,3,3-tetramethylbutyl)phenolate ligands. It is primarily used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) typically involves the reaction of cadmium salts with p-(1,1,3,3-tetramethylbutyl)phenol in the presence of a base. The reaction is carried out under inert atmosphere conditions to prevent oxidation and contamination. The general reaction scheme is as follows:
- Dissolve cadmium chloride (CdCl2) in an appropriate solvent such as ethanol.
- Add p-(1,1,3,3-tetramethylbutyl)phenol to the solution.
- Introduce a base, such as sodium hydroxide (NaOH), to facilitate the deprotonation of the phenol group.
- Stir the reaction mixture at room temperature for several hours.
- Filter the resulting precipitate and wash with a solvent to obtain the pure product .
Industrial Production Methods
Industrial production methods for cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) follow similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield cadmium metal and the corresponding phenol.
Substitution: The phenolate ligands can be substituted with other ligands, leading to the formation of new cadmium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions are facilitated by using coordinating solvents like tetrahydrofuran (THF) and elevated temperatures.
Major Products
Oxidation: Cadmium oxide (CdO) and p-(1,1,3,3-tetramethylbutyl)phenol.
Reduction: Cadmium metal and p-(1,1,3,3-tetramethylbutyl)phenol.
Substitution: New cadmium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of other cadmium-based compounds and materials.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic agent.
Industry: It is used in the production of specialized coatings, catalysts, and electronic materials.
Wirkmechanismus
The mechanism of action of cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) involves its interaction with molecular targets such as enzymes and receptors. The phenolate ligands facilitate the coordination of cadmium to specific sites, leading to changes in the activity of the target molecules. This can result in various biological effects, including inhibition or activation of enzymatic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cadmium bis(phenolate): Similar structure but lacks the bulky p-(1,1,3,3-tetramethylbutyl) groups.
Cadmium bis(tert-butylphenolate): Contains tert-butyl groups instead of p-(1,1,3,3-tetramethylbutyl) groups.
Cadmium bis(methylphenolate): Contains methyl groups instead of p-(1,1,3,3-tetramethylbutyl) groups.
Uniqueness
Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is unique due to the presence of the bulky p-(1,1,3,3-tetramethylbutyl) groups, which provide steric hindrance and influence the compound’s reactivity and stability.
Eigenschaften
CAS-Nummer |
93894-09-8 |
|---|---|
Molekularformel |
C28H42CdO2 |
Molekulargewicht |
523.0 g/mol |
IUPAC-Name |
cadmium(2+);4-(2,4,4-trimethylpentan-2-yl)phenolate |
InChI |
InChI=1S/2C14H22O.Cd/c2*1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;/h2*6-9,15H,10H2,1-5H3;/q;;+2/p-2 |
InChI-Schlüssel |
IRUWXUXWIXDTAG-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)[O-].CC(C)(C)CC(C)(C)C1=CC=C(C=C1)[O-].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


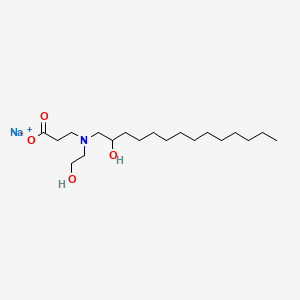


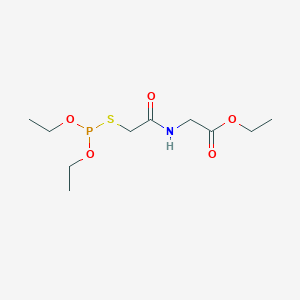

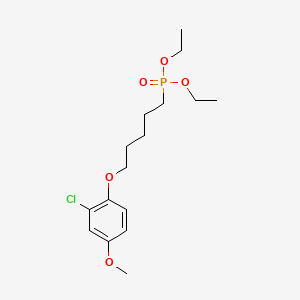
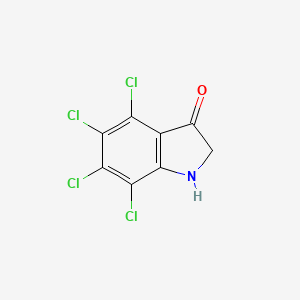
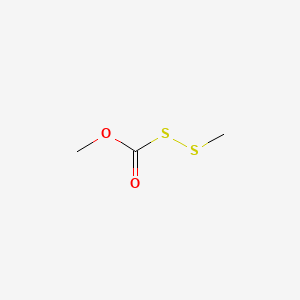
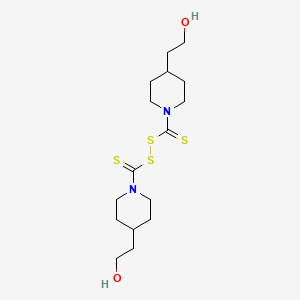
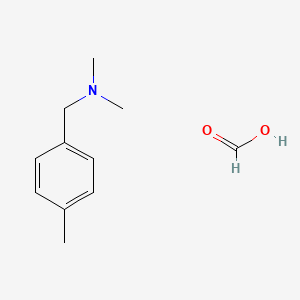


![[1-Adamantyloxy(hydroxy)phosphoryl]formic acid](/img/structure/B12675695.png)
